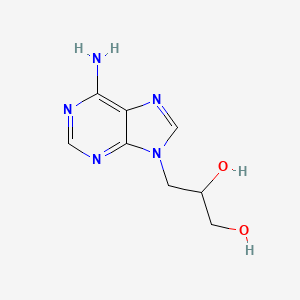

9-(2,3-Dihydroxypropyl)adenine

Description

9-(2,3-Dihydroxypropyl)adenine (DHPA) is an acyclic nucleoside analog first reported in 1978 as a broad-spectrum antiviral agent . Its structure replaces the traditional ribose sugar with an aliphatic 2,3-dihydroxypropyl chain attached to the adenine base, conferring unique biological properties . DHPA inhibits viral replication by targeting S-adenosylhomocysteine hydrolase (SAH hydrolase or ACHY), a key enzyme in methylation processes essential for viral RNA and DNA synthesis . It demonstrates activity against both DNA viruses (e.g., herpes simplex virus, vaccinia) and RNA viruses (e.g., measles, vesicular stomatitis virus) . Notably, DHPA reduced mortality in mice infected with vesicular stomatitis virus, highlighting its in vivo efficacy .

Properties

CAS No. |

55904-02-4 |

|---|---|

Molecular Formula |

C8H11N5O2 |

Molecular Weight |

209.21 g/mol |

IUPAC Name |

(2R)-3-(6-aminopurin-9-yl)propane-1,2-diol |

InChI |

InChI=1S/C8H11N5O2/c9-7-6-8(11-3-10-7)13(4-12-6)1-5(15)2-14/h3-5,14-15H,1-2H2,(H2,9,10,11)/t5-/m1/s1 |

InChI Key |

GSLQFBVNOFBPRJ-RXMQYKEDSA-N |

SMILES |

C1=NC(=C2C(=N1)N(C=N2)CC(CO)O)N |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)C[C@H](CO)O)N |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)CC(CO)O)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 9-(2,3-Dihydroxypropyl)adenine involves several methods, including enzymatic and chemical approaches. One notable method is the enzymatic regioselective monopalmitoylation using immobilized Candida antarctica B lipase in a 4:1 dimethylformamide/hexane mixture . Another approach involves the use of lipases from Geotrichum candidum, which are immobilized on chitosan beads and tested in the synthesis of ester prodrugs from 9-(2,3-Dihydroxypropyl)adenine in dimethylformamide with various vinyl esters .

Chemical Reactions Analysis

Enzymatic Esterification (Palmitoylation)

DHPA undergoes regioselective monopalmitoylation catalyzed by immobilized Candida antarctica lipase B (CAL-B). This reaction modifies the primary hydroxyl group of the dihydroxypropyl chain, yielding prodrugs with improved lipophilicity and antiviral activity .

Reaction Conditions and Outcomes

| Parameter | Details |

|---|---|

| Catalyst | Glycosylated CAL-B immobilized on Lewatit VP OC 1600 |

| Solvent System | DMF/Hexane (4:1, v/v) |

| Acyl Donor | Vinyl palmitate (10 eq) |

| Reaction Time | 48 hours (initial) + 24 hours (second treatment) |

| Yield | 50% after 48 hours; 100% after second treatment with fresh catalyst |

| Regioselectivity | Exclusive modification at the primary hydroxyl group |

This enzymatic approach avoids side reactions observed in chemical acylations, preserving DHPA’s adenine core while enhancing membrane permeability .

Cross-Coupling Reactions

The Sonogashira coupling reaction enables the synthesis of 2-alkynyl derivatives, expanding DHPA’s structural diversity. These modifications target adenosine receptors, improving binding affinity .

Representative Alkynyl Derivatives

| Derivative | Coupling Partner | Conditions | Key Modification |

|---|---|---|---|

| 2-Ethynyl-DHPA | Ethynyltrimethylsilane | Pd(PPh₃)₄, CuI, DIPEA, DMF/THF | Alkyne at C2 of adenine |

| 2-Phenylethynyl-DHPA | Phenylacetylene | Same as above | Aromatic alkyne extension |

These derivatives exhibit altered pharmacokinetic profiles, with some showing enhanced selectivity for A₂ adenosine receptors .

Stability and Degradation Pathways

DHPA is susceptible to hydrolysis under acidic conditions, with degradation occurring via cleavage of the N-glycosidic bond. Alkaline conditions promote oxidation of the dihydroxypropyl chain, forming ketone derivatives .

Stability Data

| Condition | Half-Life (25°C) | Major Degradation Product |

|---|---|---|

| pH 1.0 | 2.5 hours | Adenine + 2,3-dihydroxypropanal |

| pH 7.4 | >72 hours | Stable |

| pH 10.0 | 8 hours | 3-Ketopropyladenine |

Synergistic Combinations

While not a direct chemical reaction, DHPA’s antiviral efficacy is amplified when combined with 6-azauridine (AzUrd). This synergy arises from dual inhibition of S-adenosylhomocysteine hydrolase and orotidine monophosphate decarboxylase, disrupting viral mRNA methylation and replication .

Key Research Findings

-

Regioselectivity Control : Chemical glycosylation of CAL-B increases steric bulk near the enzyme’s active site, directing acylation to DHPA’s primary hydroxyl group .

-

Prodrug Efficacy : Palmitoylated DHPA derivatives show prolonged half-lives in serum (up to 12 hours vs. 1.5 hours for DHPA) .

-

Structural-Activity Relationship (SAR) : Alkynyl extensions at C2 improve binding to human adenosine receptors by 20–50% compared to unmodified DHPA .

Scientific Research Applications

Chemical Synthesis

Chemical Derivatives and Prodrugs

- DHPA serves as a precursor for the synthesis of various derivatives and prodrugs aimed at enhancing bioavailability and therapeutic efficacy. For example, the enzymatic regioselective monopalmitoylation of DHPA has been explored to improve its antiviral activity against multiple viruses .

Biological Applications

Antiviral Activity

- DHPA exhibits significant antiviral activity by inhibiting the enzyme S-adenosylhomocysteine hydrolase. It has shown effectiveness against a range of viruses, including:

Mechanism of Action

- The antiviral action of DHPA primarily involves interference with viral replication processes. In vitro studies have demonstrated that it inhibits the replication of potato virus X (PVX) and other viruses effectively .

Medical Applications

Clinical Use

- DHPA has been utilized in the treatment of herpes labialis (cold sores) and is marketed under the name Duvira® gel in some regions . Its application as a topical antiviral agent highlights its clinical relevance in managing viral infections.

Case Studies

- A study demonstrated that DHPA significantly reduced mortality rates in mice infected with vesicular stomatitis virus when administered intranasally, showcasing its potential for therapeutic use in severe viral infections .

Industrial Applications

Pharmaceutical Development

- The derivatives of DHPA are being investigated for their improved pharmacological properties, which could lead to new antiviral drugs with enhanced efficacy and safety profiles. The synthesis of prodrugs from DHPA is particularly noteworthy due to the potential for better absorption and bioavailability compared to the parent compound .

Table 1: Antiviral Efficacy of DHPA Against Various Viruses

Table 2: Synthesis Methods for DHPA Derivatives

| Method | Description | Yield (%) |

|---|---|---|

| Enzymatic Monopalmitoylation | Using immobilized Candida antarctica B lipase | Up to 100% |

| Chemical Modification | Solid-phase modifications to enhance regioselectivity | Variable |

Mechanism of Action

The antiviral activity of 9-(2,3-Dihydroxypropyl)adenine is primarily due to its inhibition of S-adenosylhomocysteine hydrolase . This enzyme plays a crucial role in the methylation cycle, and its inhibition leads to the accumulation of S-adenosylhomocysteine, which in turn inhibits viral replication . The compound also targets adenosine deaminase and thymidine kinase, further contributing to its antiviral effects .

Comparison with Similar Compounds

Acyclic Nucleoside Antivirals

Key Findings:

Mechanistic Superiority : Unlike acyclovir and ganciclovir, which require viral kinase activation, DHPA directly inhibits SAH hydrolase, disrupting methylation in viral replication . This broadens its spectrum beyond herpesviruses.

Spectrum Comparison : Ribavirin and DHPA both target RNA viruses, but DHPA additionally inhibits DNA viruses like vaccinia .

Prodrug Potential: Palmitoylated DHPA exhibits enhanced antiviral activity compared to unmodified DHPA, paralleling the success of valacyclovir .

SAH Hydrolase Inhibitors

Key Findings:

Q & A

Basic: What is the foundational mechanism by which DHPA exerts its antiviral activity, and how can researchers experimentally validate this?

DHPA inhibits S-adenosylhomocysteine hydrolase (AdoHcyase), a key enzyme in the S-adenosylmethionine (SAM)-dependent transmethylation pathway. By blocking AdoHcyase, DHPA elevates S-adenosylhomocysteine (SAH) levels, which competitively inhibits methyltransferases essential for viral mRNA capping and replication. To validate this, researchers can:

- Enzyme assays : Measure DHPA's IC50 against purified AdoHcyase using spectrophotometric methods monitoring NAD+ oxidation .

- Viral replication studies : Use synchronized virus-infected leaf disks (e.g., potato virus X or tobacco mosaic virus) treated with DHPA at varying concentrations, followed by qRT-PCR to quantify viral RNA reduction .

Basic: What synthetic routes are available for DHPA, and what analytical methods confirm its purity and structure?

DHPA is synthesized via nucleophilic substitution of adenine with 2,3-dihydroxypropyl groups under controlled alkaline conditions. Key steps include:

- Protection of hydroxyl groups using trimethylsilyl chloride to prevent side reactions.

- HPLC purification with a C18 column and UV detection at 260 nm for adenine-specific absorbance.

- Structural confirmation :

- FAB-MS (Fast Atom Bombardment Mass Spectrometry) for molecular ion detection (e.g., m/z 225 [M+H]+).

- 1H/13C NMR to verify dihydroxypropyl linkage (δ 3.5–4.2 ppm for hydroxyl protons; δ 60–70 ppm for glycerol carbons) .

Basic: What safety protocols are critical when handling DHPA in laboratory settings?

- Personal protective equipment (PPE) : Nitrile gloves (EN 374 standard), lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods during weighing and solubilization to prevent inhalation of fine particulates.

- Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste under local regulations .

Advanced: How does DHPA’s copolymerization with dicarboxylic acids inform prebiotic chemistry and xenonucleic acid (XNA) research?

DHPA’s dihydroxypropyl group enables ester-bond formation with dicarboxylic acids (DCAs) via dehydration, mimicking prebiotic polymer assembly. Researchers can:

- Design co-polymerization experiments : React DHPA with DCAs (e.g., malonic acid) under simulated hydrothermal conditions (80–100°C, pH 5–7).

- Characterize products : Use MALDI-TOF MS to identify oligomer lengths and FT-IR to confirm ester linkages (C=O stretch at 1720 cm⁻¹). Such studies provide insights into alternative genetic polymers like glycol nucleic acid (GNA) .

Advanced: How do structural analogs of DHPA (e.g., AHPA-MP) compare in antiviral efficacy, and what methodologies resolve contradictions in reported IC50 values?

- Comparative assays : Perform parallel dose-response curves for DHPA, AHPA-MP, and carbocyclic 3-deazaadenosine (C-c3Ado) in cell-free AdoHcyase inhibition assays and in planta viral replication models.

- Data normalization : Use Hill equation modeling to account for differences in enzyme batch variability and cell permeability. For example, DHPA shows superior inhibition at lower concentrations (IC50 ~5 µM) compared to AHPA-MP (~20 µM) in TMV-infected tobacco .

Advanced: What experimental strategies elucidate DHPA’s role in modulating biological methylation beyond viral inhibition?

- Methylome profiling : Treat model organisms (e.g., Arabidopsis thaliana) with DHPA and perform whole-genome bisulfite sequencing to identify hypomethylated regions.

- Metabolomic tracking : Use LC-MS/MS to quantify SAM/SAH ratios in DHPA-treated vs. control tissues, linking methylation shifts to phenotypic changes (e.g., altered flowering time) .

Advanced: How can researchers address discrepancies in DHPA’s stability under varying pH and temperature conditions?

- Stability assays : Incubate DHPA in buffers (pH 4–9) at 25°C and 37°C, sampling at intervals (0, 24, 48 hrs) for HPLC analysis.

- Degradation kinetics : Fit data to first-order decay models; DHPA is most stable at pH 6–7 (t1/2 >72 hrs) but hydrolyzes rapidly at pH <4 (t1/2 ~12 hrs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.